Dihydromunduletone
Overview
Description
Dihydromunduletone is a rotenoid derivative known for its role as an antagonist of adhesion G protein-coupled receptors (aGPCRs). It has been identified as a selective inhibitor of GPR56 and GPR114, which are receptors involved in various cellular processes, including development and tissue maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydromunduletone involves several steps, starting from the appropriate rotenoid precursor. The process typically includes:
Oxidation: The precursor undergoes oxidation to introduce necessary functional groups.
Reduction: Subsequent reduction steps are employed to achieve the desired stereochemistry.
Cyclization: The intermediate compounds are cyclized to form the rotenoid structure.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Dihydromunduletone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Dihydromunduletone has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the inhibition of specific aGPCRs.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Potential therapeutic applications in targeting diseases involving aGPCRs, such as certain cancers.
Industry: Utilized in the development of new drugs and chemical probes for research purposes
Mechanism of Action
Dihydromunduletone exerts its effects by antagonizing the activity of GPR56 and GPR114. It binds to these receptors and inhibits their activation by tethered peptide agonists. This inhibition prevents the downstream signaling pathways that are typically activated by these receptors, thereby modulating cellular responses .
Comparison with Similar Compounds
3-α-Acetoxydihydrodeoxygedunin: A partial agonist for GPR114 and GPR56.
Synaptamide: An endogenous ligand with potential therapeutic applications.
Uniqueness of Dihydromunduletone: this compound is unique in its selective inhibition of GPR56 and GPR114, making it a valuable tool for studying these receptors. Unlike other compounds, it does not inhibit GPR110 or class A GPCRs, highlighting its specificity and potential for targeted therapeutic applications .
Properties
IUPAC Name |
1-(3,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-2-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-24(2)9-8-16-20(30-24)7-6-14(23(16)29-5)11-18(26)17-10-15-12-22(28)25(3,4)31-21(15)13-19(17)27/h6-10,13,22,27-28H,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVZECFNOTWEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)CC(=O)C3=C(C=C4C(=C3)CC(C(O4)(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346785 | |
Record name | Dihydromunduletone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674786-20-0 | |
Record name | Dihydromunduletone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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